13-naphthalen-1-yl-10-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
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Overview
Description
2-(1-naphthyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals . This compound features a unique structure that includes a naphthyl group, a phenyl group, and a thioxo group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(1-naphthyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one involves multiple steps and specific reaction conditions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux in methanol. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Scientific Research Applications
2-(1-naphthyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use as a therapeutic agent for various diseases. In industry, it is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-naphthyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(1-naphthyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-1-one stands out due to its unique structural features and diverse biological activities . Similar compounds include other indole derivatives such as indomethacin, a well-known anti-inflammatory drug, and various natural products containing the indole core
Properties
CAS No. |
1008051-42-0 |
---|---|
Molecular Formula |
C29H21N3OS |
Molecular Weight |
459.6g/mol |
IUPAC Name |
13-naphthalen-1-yl-10-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one |
InChI |
InChI=1S/C29H21N3OS/c33-28-25-17-22-21-14-6-7-15-23(21)30-26(22)27(19-10-2-1-3-11-19)31(25)29(34)32(28)24-16-8-12-18-9-4-5-13-20(18)24/h1-16,25,27,30H,17H2 |
InChI Key |
VXCZEFBHXIYPFB-UHFFFAOYSA-N |
SMILES |
C1C2C(=O)N(C(=S)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76 |
Canonical SMILES |
C1C2C(=O)N(C(=S)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
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